molecular formula C9H10BrF5N2O B2683664 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1856031-66-7

4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Cat. No.: B2683664
CAS No.: 1856031-66-7
M. Wt: 337.088
InChI Key: DYVLRRMDWWOXSN-UHFFFAOYSA-N
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Description

4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a synthetic organic compound characterized by its complex structure, which includes bromine, fluorine, and pyrazole moieties

Properties

IUPAC Name

4-bromo-3-(2,2-difluoroethoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF5N2O/c10-6-3-17(2-1-9(13,14)15)16-7(6)4-18-5-8(11)12/h3,8H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVLRRMDWWOXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCC(F)(F)F)COCC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF5N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring.

    Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the desired position.

    Attachment of the Difluoroethoxy Group: This step involves the reaction of the pyrazole intermediate with a difluoroethoxy-containing reagent, often under basic conditions to facilitate nucleophilic substitution.

    Addition of the Trifluoropropyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazole ring and the difluoroethoxy group.

    Coupling Reactions: The presence of multiple functional groups allows for various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while oxidation might produce a ketone or aldehyde derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology and Medicine

In medicinal chemistry, the compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors. Its fluorinated groups can enhance metabolic stability and bioavailability.

Industry

In the agrochemical industry, this compound could be used in the development of new pesticides or herbicides, leveraging its potential biological activity.

Mechanism of Action

The mechanism of action of 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole: Lacks the trifluoropropyl group, potentially altering its reactivity and biological activity.

    3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Lacks the bromine atom, which could affect its ability to undergo certain substitution reactions.

    4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Lacks the difluoroethoxy group, which might influence its solubility and interaction with biological targets.

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